Cas no 823-76-7 (1-cyclohexylethan-1-one)

1-Cyclohexylethan-1-one (CAS 823-76-7) is a cyclic ketone with the molecular formula C₈H₁₄O. This clear to pale yellow liquid is characterized by its distinctive odor and moderate volatility. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its cyclohexyl structure imparts stability and reactivity, making it suitable for reactions such as Grignard additions, reductions, and condensations. The compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous reaction systems. Its well-defined chemical properties and consistent purity make it a reliable choice for research and industrial applications requiring precise ketone functionality.
1-cyclohexylethan-1-one structure
1-cyclohexylethan-1-one structure
Product Name:1-cyclohexylethan-1-one
CAS No:823-76-7
MF:C8H14O
MW:126.196162700653
MDL:MFCD00040418
CID:39983
PubChem ID:13207
Update Time:2025-10-29

1-cyclohexylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclohexylethanone
    • Acetylcyclohexane~Hexahydroacetophenone~Methyl cyclohexyl ketone
    • Acetylcyclohexane
    • 1-Cyclohexylethan-1-one
    • Cyclohexyl methyl ketone
    • 1-Acetylcyclohexane
    • 1-cyclohexyl-1-ethanone
    • 1-methylcyclohexylcarboxaldehyde
    • Cyclohexane,acetyl
    • cyclohexylacetoaldehyde
    • Cyclohexylethanone
    • Ethanone,1-cyclohexyl
    • Ketone,cyclohexyl methyl
    • Methyl cyclohexyl ketone
    • Ethanone, 1-cyclohexyl-
    • Cyclohexane, acetyl-
    • Acetophenone, hexahydro-
    • Ketone, cyclohexyl methyl
    • 1-cyclohexyl-ethanone
    • Cyclohexylmethyl ketone
    • CYCLOHEXYLMETHYLKETONE
    • RIFKADJTWUGDOV-UHFFFAOYSA-N
    • U53404H6B8
    • acetyl cyclohexane
    • methylcyclohexyl ketone
    • 1-Cyclohexylethanone #
    • 1
    • 1-Cyclohexylethanone (ACI)
    • Ketone, cyclohexyl methyl (6CI, 7CI, 8CI)
    • 1-Cyclohexylacetaldehyde
    • 1-Cyclohexylethane-1-one
    • NSC 16249
    • SCHEMBL12891744
    • F0001-2108
    • SY013522
    • NSC-16249
    • UNII-U53404H6B8
    • A840312
    • DTXSID40231674
    • CS-W007597
    • SB12754
    • SCHEMBL28019
    • EN300-20257
    • FT-0624207
    • Q27290697
    • AM20070516
    • 823-76-7
    • PS-4108
    • A18913
    • c-C6H11COCH3
    • CHEBI:195514
    • NSC16249
    • NS00038193
    • MFCD00040418
    • AKOS005206946
    • EINECS 212-517-0
    • Hexahydroacetophenone
    • P10040
    • J-520167
    • Ethanone, 1-cyclohexyl-(9CI)
    • DTXCID70154165
    • CHEMBL5272368
    • Ketone, cyclohexyl methyl (8CI)
    • 1-cyclohexylethan-1-one
    • MDL: MFCD00040418
    • Inchi: 1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3
    • InChI Key: RIFKADJTWUGDOV-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCCC1)C
    • BRN: 507229

Computed Properties

  • Exact Mass: 126.10400
  • Monoisotopic Mass: 126.104465066 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2
  • Molecular Weight: 126.20
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: liquid
  • Density: 0,917 g/cm3
  • Melting Point: -34°C
  • Boiling Point: 181-183°C
  • Flash Point: 57°C
  • Refractive Index: 1.4520
  • Water Partition Coefficient: Not miscible or difficult to mix in water.
  • PSA: 17.07000
  • LogP: 2.15570
  • Solubility: Not determined

1-cyclohexylethan-1-one Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:UN 1993
  • Hazard Category Code: R36/38: irritating to eyes and skin.
  • Safety Instruction: S26-S36
  • RTECS:KM5638850
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/38
  • Packing Group:III
  • Safety Term:3.2
  • HazardClass:3.2
  • PackingGroup:III

1-cyclohexylethan-1-one Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-cyclohexylethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C992105-1g
1-Cyclohexylethanone
823-76-7
1g
$ 58.00 2023-09-08
TRC
C992105-5g
1-Cyclohexylethanone
823-76-7
5g
$ 115.00 2023-09-08
TRC
C992105-10g
1-Cyclohexylethanone
823-76-7
10g
$ 167.00 2023-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002984-5g
1-cyclohexylethan-1-one
823-76-7 95%
5g
¥151 2024-05-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21000-5g
Cyclohexyl methyl ketone, 95%
823-76-7 95%
5g
¥567.00 2023-04-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21000-25g
Cyclohexyl methyl ketone, 95%
823-76-7 95%
25g
¥1831.00 2023-04-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21000-100g
Cyclohexyl methyl ketone, 95%
823-76-7 95%
100g
¥5407.00 2023-04-10
Apollo Scientific
OR2012-5g
1-Cyclohexylethan-1-one
823-76-7 97%
5g
£47.00 2023-09-02
Apollo Scientific
OR2012-25g
1-Cyclohexylethan-1-one
823-76-7 98+%
25g
£71.00 2025-02-19
Apollo Scientific
OR2012-100g
1-Cyclohexylethan-1-one
823-76-7 98+%
100g
£269.00 2025-02-19

1-cyclohexylethan-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium(1+), bis(acetonitrile)bis(2,4-pentanedionato-κO2,κO4)-, (OC-6-21)-, he… (silica-supported) Solvents: Water ;  3 h, 27 °C
Reference
Immobilization of Ru(III) complex on silica: a heterogenized catalyst for selective oxidation of alcohols in water at room temperature
Ganesamoorthy, S.; et al, Tetrahedron Letters, 2013, 54(51), 7035-7039

Production Method 2

Reaction Conditions
1.1 Reagents: Silica ,  Periodic acid Catalysts: Potassium bromide Solvents: Chloroform ,  Water ;  8.5 h, rt
Reference
A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr
Zolfigol, Mohammad Ali; et al, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

Production Method 3

Reaction Conditions
1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold ,  Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol ,  Water ;  24 h, rt
Reference
Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compounds
Xu, Yun; et al, Green Chemistry, 2015, 17(1), 532-537

Production Method 4

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Molybdenum hexacarbonyl Solvents: Tetrahydrofuran
Reference
Silicon hydrides and molybdenum(0) catalyst: a novel approach for conjugate reduction of α,β-unsaturated carbonyl compounds
Keinan, Ehud; et al, Journal of Organic Chemistry, 1987, 52(12), 2576-80

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Methylsulfinyl carbanion. Formation and application to organic synthesis
Corey, E. J.; et al, Journal of the American Chemical Society, 1965, 87(6), 1345-53

Production Method 6

Reaction Conditions
1.1 Catalysts: Aluminum(1+), bis(tetrahydrofuran)[5,10,15,20-tetrakis(4-chlorophenyl)-21H,23H-p… Solvents: Tetrahydrofuran ;  18 h, 22 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  18 h, 22 °C
Reference
Meinwald-type rearrangement of monosubstituted epoxides to methyl ketones using an [Al porphyrin]+[Co(CO)4]- catalyst
Lamb, Jessica R.; et al, Organic Chemistry Frontiers, 2015, 2(4), 346-349

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate ,  1,3-Dimethoxy-2-propanone Catalysts: Aminotransferase Solvents: Water ;  48 h, pH 7, 30 °C
Reference
Enzymatic Racemization of Amines Catalyzed by Enantiocomplementary ω-Transaminases
Koszelewski, Dominik; et al, Chemistry - A European Journal, 2011, 17(1), 378-383

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butyllithium ,  Hydrogen peroxide ,  (Dimethyl sulfide)trihydroboron Solvents: Water
Reference
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium hydride Solvents: 1,2-Dimethoxyethane ;  10 min, rt; rt → reflux; 2 h, reflux; reflux → 10 °C
1.2 Solvents: Diethyl ether ;  30 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Steric and electronically biasing substituent effects on the photoreversibility of novel 3'-, 5'- and 3-substituted indolospirobenzopyrans. Thermal evaluation using 1H NMR spectroscopy and Overhauser enhancement studies
Roxburgh, Craig J.; et al, Dyes and Pigments, 2009, 83(1), 31-50

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium hydride Solvents: 1,2-Dimethoxyethane ;  10 min, rt; 2 h, rt → reflux
1.2 Solvents: Diethyl ether ;  reflux → 10 °C; 30 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  2 h, rt
Reference
Photoreversible Zn2+ ion transportation across an interface using ion-chelating substituted photochromic 3,3'-indolospirobenzopyrans: steric and electronic controlling effects
Roxburgh, Craig J.; et al, European Journal of Inorganic Chemistry, 2008, (31), 4951-4960

Production Method 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
One-pot synthesis of ketones and aldehydes from carbon dioxide and lithium compounds
Zadel, Guido; et al, Angewandte Chemie, 1992, 104(8), 1070-1

Production Method 12

Reaction Conditions
1.1 Reagents: Cupric chloride ,  Water ,  Oxygen Catalysts: Palladium (clusters with palladium oxide and acetate and nitrate ligands) ,  Titania Solvents: Dimethylacetamide ;  3 h, 80 °C
Reference
Nanoscale palladium cluster immobilized on a TiO2 surface as an efficient catalyst for liquid-phase Wacker oxidation of higher terminal olefins
Choi, Kwang-Min; et al, Chemistry Letters, 2003, 32(2), 180-181

Production Method 13

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  24 h, 70 °C
Reference
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; et al, ACS Catalysis, 2020, 10(19), 11385-11393

Production Method 14

Reaction Conditions
1.1 Reagents: Cuprous chloride ,  Oxygen Catalysts: Palladium chloride Solvents: Dimethylformamide ,  Water
Reference
Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses
Raschke, Thomas, 1996, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium
1.2 Catalysts: Calcium hydroxide ,  Copper oxide (CuO) ,  Basic copper carbonate
Reference
Coordination Chemistry of Novel Scorpionate Ligands Based on 3-Cyclohexylpyrazole and 3-Cyclohexyl-4-bromopyrazole
Trofimenko, Swiatoslaw; et al, Inorganic Chemistry, 2002, 41(7), 1889-1896

Production Method 16

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  45 min, rt
1.2 Reagents: Methanol
Reference
Nickel boride mediated cleavage of 1,3-oxathiolanes: a convenient approach to deprotection and reduction
Khurana, Jitender M.; et al, Monatshefte fuer Chemie, 2016, 147(6), 1113-1116

Production Method 17

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione Solvents: Dichloromethane ;  8.5 h, rt
Reference
Mono- and dibromo-5,5-diethylbarbituric acids for cleavage of trimethylsilyl ethers
Khazaei, Ardeshir; et al, Journal of the Brazilian Chemical Society, 2007, 18(1), 239-242

Production Method 18

Reaction Conditions
1.1 Reagents: Methane, tetrachloro-, compd. with aluminum bromide (AlBr3) (1:2) Solvents: Dibromomethane
1.2 -
1.3 -
1.4 Reagents: Ethanol
1.5 Reagents: Water
Reference
A new efficient and selective synthesis of ketones from alkanes or cycloalkanes, CO, and silanes in the presence of aprotic superacids
Akhrem, I. S.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1998, 47(5), 918-923

Production Method 19

Reaction Conditions
1.1 Catalysts: Sodium(1+), bis(N,N-dimethylformamide-κO)(6,7,9,10,17,18,20,21-octahydrodibenzo[… Solvents: Acetonitrile ;  48 h, 25 °C
1.2 Reagents: Formaldehyde ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 25 °C
Reference
Decatungstate Catalyzed Photochemical Acetylation of C(sp3)-H Bonds
Liu, Qinglong; et al, Organic Letters, 2022, 24(43), 7983-7987

Production Method 20

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Methyl and n-alkyl ketones from carboxylic acid chlorides and organocopper reagents
Posner, Gary H.; et al, Tetrahedron Letters, 1970, (53), 4647-50

Production Method 21

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water
Reference
Enamines. Part 44. 2-Acyl-1,1-diamino-ethenes. A new source of methylketones, β-keto amides and β-keto esters
Armati, Antonella; et al, Synthesis, 1986, (7), 573-6

Production Method 22

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:… (supported on Dowex 22) Solvents: Water ;  2 h, reflux
Reference
Zinc substituted Keggin-type polyoxometalate on Dowex: a green heterogeneous catalyst for oxidation of alcohols in water
Aghayi, Mehdi; et al, Journal of the Iranian Chemical Society, 2020, 17(11), 2895-2900

Production Method 23

Reaction Conditions
1.1 Catalysts: Potassium tetrakis(pentafluorophenyl)borate ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol ,  Water ;  20 min, 25 °C
Reference
Room-Temperature Hydration of Alkynes Catalyzed by Different Carbene Gold Complexes and their Precursors
Xu, Yun; et al, ChemCatChem, 2016, 8(1), 262-267

Production Method 24

Reaction Conditions
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Benzene-d6 ,  Water ;  250 min, 40 °C
Reference
Substrate selectivity in the alkyne hydration mediated by NHC-Au(I) controlled by encapsulation of the catalyst within a hydrogen bonded hexameric host
Cavarzan, Alessandra; et al, Catalysis Science & Technology, 2013, 3(11), 2898-2901

Production Method 25

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Molybdenum hexacarbonyl Solvents: Tetrahydrofuran
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Production Method 26

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Glucose ,  NADPH ,  Glucose dehydrogenase Solvents: Cyclohexane ,  Water ,  Polyethylene glycol ;  110 h, pH 7.2, rt
Reference
The Organic-Synthetic Potential of Recombinant Ene Reductases: Substrate-Scope Evaluation and Process Optimization
Ress, Tina; et al, ChemCatChem, 2015, 7(8), 1302-1311

Production Method 27

Reaction Conditions
1.1 Catalysts: [1,8-Bis[3-[(3,4-η)-3-buten-1-yl]-2,3-dihydro-1H-imidazol-1-yl-κC2]-3,6-bis(1,1-… (with LiBr and LiCl) Solvents: Tetrahydrofuran ,  Benzene-d6 ;  5 h, rt
Reference
Regio- and chemoselective rearrangement of terminal epoxides into methyl alkyl and aryl ketones
Tian, Yingying; et al, Chemical Communications (Cambridge, 2018, 54(80), 11340-11343

Production Method 28

Reaction Conditions
Reference
Formation and photochemical rearrangement of β-oxosulfoxonium ylides
Corey, E. J.; et al, Journal of the American Chemical Society, 1964, 86(8), 1640-1

Production Method 29

Reaction Conditions
Reference
Formation and photochemical rearrangement of β-oxosulfoxonium ylides
Corey, E. J.; et al, Journal of the American Chemical Society, 1964, 86(8), 1640-1

Production Method 30

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Methyl ketones from carboxylic acids: cyclohexyl methyl ketone
Bare, Thomas M.; et al, Organic Syntheses, 1969, 49, 81-5

Production Method 31

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Butylamine (N-(polystyrene)-N,N-dibutyl-1-butanaminium chloride [hyperbranched pol…) ,  Ruthenium Solvents: Water ;  1 h, 30 atm, 30 °C
Reference
Transition metal nanoparticles stabilized by ammonium salts of hyperbranched polystyrene: effect of metals on catalysis of the biphasic hydrogenation of alkenes and arenes
Gao, Lei; et al, Tetrahedron, 2015, 71(37), 6414-6423

Production Method 32

Reaction Conditions
Reference
Exceedingly mild, selective and stereospecific phase-transfer-catalyzed hydrogenation of arenes
Januszkiewicz, Krzysztof R.; et al, Organometallics, 1983, 2(8), 1055-7

1-cyclohexylethan-1-one Raw materials

1-cyclohexylethan-1-one Preparation Products

1-cyclohexylethan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:823-76-7)1-cyclohexylethan-1-one
Order Number:A840312
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):276.0/1354.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:823-76-7)乙酰基环己烷
Order Number:LE25885006
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:51
Price ($):discuss personally
Email:18501500038@163.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:823-76-7)1-cyclohexylethan-1-one
A840312
Purity:99%/99%
Quantity:100g/500g
Price ($):276.0/1354.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:823-76-7)乙酰基环己烷
LE25885006
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email